molecular formula C18H21NO3 B495880 N-isopropyl-3-(2-phenoxyethoxy)benzamide

N-isopropyl-3-(2-phenoxyethoxy)benzamide

Cat. No.: B495880
M. Wt: 299.4g/mol
InChI Key: PMAKGYOAJGWGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Isopropyl-3-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by an isopropyl group attached to the amide nitrogen and a 2-phenoxyethoxy substituent at the 3-position of the benzamide core. The 2-phenoxyethoxy group may influence solubility, binding affinity, and metabolic stability compared to other substituents, though specific data on this compound remain absent in the literature reviewed here.

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4g/mol

IUPAC Name

3-(2-phenoxyethoxy)-N-propan-2-ylbenzamide

InChI

InChI=1S/C18H21NO3/c1-14(2)19-18(20)15-7-6-10-17(13-15)22-12-11-21-16-8-4-3-5-9-16/h3-10,13-14H,11-12H2,1-2H3,(H,19,20)

InChI Key

PMAKGYOAJGWGHT-UHFFFAOYSA-N

SMILES

CC(C)NC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-isopropyl-3-(2-phenoxyethoxy)benzamide to key benzamide derivatives from the evidence, focusing on structural variations, biological targets, and functional outcomes.

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Compound Name Substituents (Position) Target/Application Key Findings Reference IDs
This compound 3-(2-Phenoxyethoxy), N-isopropyl Hypothetical PDE4/SHP2 inhibitor No direct data; inferred potential based on structural analogs. N/A
FCPR03 (N-Isopropyl-3-(cyclopropylmethoxy)-4-difluoromethoxy benzamide) 3-(Cyclopropylmethoxy), 4-difluoromethoxy PDE4 inhibitor (antidepressant) IC₅₀ = 3.1 nM for PDE4; enhances dendritic spine density in CUMS mice .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methyl, N-(2-hydroxy-1,1-dimethylethyl) Metal-catalyzed C–H bond activation Acts as an N,O-bidentate directing group; no reported pharmacological activity.
SBI-9639 ((Z)-N-isopropyl-3-(5-((3-oxobenzo[b]thiophen-2-ylidene)methyl)furan-2-yl)benzamide) 3-(Furan-thiophenone), N-isopropyl SHP2 inhibitor (anticancer) Targets oncogenic SHP2 in leukemia; LC–MS [M+H]⁺ = 433 .

Pharmacological Activity and Mechanism

  • FCPR03 :

    • PDE4 Inhibition : Demonstrates potent inhibition (IC₅₀ = 3.1 nM) of PDE4 catalytic domains, reducing depressive-like behaviors in mice via cAMP/PKA/Akt/GSK-3β pathway activation .
    • Neuroplasticity Enhancement : Increases dendritic spine density (Figure 5), synaptic proteins (PSD95, synapsin 1; Figure 6), and dendritic branching (Figure 4) in stressed mice.
    • Low Emetic Risk : Unlike rolipram, FCPR03 shows minimal emetic side effects due to selective PDE4B binding .
  • SBI-9639: Targets SHP2 phosphatase in leukemia, disrupting oncogenic signaling. Structural features (furan-thiophenone group) enable π-π stacking interactions critical for binding .
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide :

    • Lacks pharmacological activity; used as a directing group in synthetic chemistry for C–H functionalization .

Substituent Effects on Bioactivity

  • Oxygenated Side Chains: FCPR03’s cyclopropylmethoxy and difluoromethoxy groups enhance PDE4 affinity and blood-brain barrier penetration . The hypothetical 2-phenoxyethoxy group in the query compound may improve solubility but could reduce metabolic stability compared to smaller substituents.
  • Aromatic Modifications: SBI-9639’s furan-thiophenone moiety enables selective SHP2 inhibition, whereas FCPR03’s difluoromethoxy group optimizes PDE4 binding .

Behavioral and Molecular Outcomes (FCPR03 vs. Rolipram)

  • Antidepressant Efficacy :

    • FCPR03 (0.5–1.0 mg/kg) restores sucrose preference (Figure 2C) and reduces immobility in forced swim/tail suspension tests (Figure 2D-E), comparable to rolipram but with fewer side effects .
    • Upregulates p-Akt and p-GSK-3β, critical for neuroprotection (Figure 8).
  • Safety Profile :

    • Rolipram induces emesis via PDE4D inhibition, whereas FCPR03’s selectivity for PDE4B minimizes this risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.